Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate
Description
Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate (CAS: 866151-32-8) is a phthalazine derivative characterized by a 4-chlorobenzyl substituent at the 3-position of the phthalazine core and an ethyl acetate group at the 1-position. This compound is synthesized via N-allylation reactions, as demonstrated in phthalazine isoxazoline derivative syntheses .
Properties
IUPAC Name |
ethyl 2-[3-[(4-chlorophenyl)methyl]-4-oxophthalazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-18(23)11-17-15-5-3-4-6-16(15)19(24)22(21-17)12-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEUDYNEMABYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Phthalazine Derivatives
The 4-chlorobenzyl group in the target compound distinguishes it from analogs with alternative substituents. lists phthalazine derivatives with R-groups ranging from methyl to thiophene-2-yl, synthesized under similar conditions . Key comparisons include:
Conversely, the cyanomethyl analog (CAS: 122665-86-5) introduces polarity, which may favor aqueous solubility .
Comparison with Ethyl Ester-Based Bioactive Compounds
Ethyl esters are common in agrochemicals and pharmaceuticals. highlights pesticidal ethyl esters like ethychlozate (Ethyl 5-chloro-1H-indazole-3-acetate) and carfentrazone ethyl ester, which share ester functionalities but differ in heterocyclic cores .
Key Insight : Unlike pesticidal ethyl esters, the target compound’s phthalazine core may orient its bioactivity toward neurological or anti-inflammatory pathways, as seen in other phthalazine derivatives (e.g., vasodilators) .
Biological Activity
Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a phthalazine core with a chlorobenzyl substituent. The synthesis typically involves the reaction of phthalazinone derivatives with ethyl chloroacetate under specific conditions to yield the desired ester.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential therapeutic applications. Below are key areas of biological activity associated with this compound:
1. Antimicrobial Activity
Research indicates that derivatives of phthalazine compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential use in treating infections.
2. Antitumor Activity
Studies have demonstrated that phthalazine derivatives can inhibit tumor cell proliferation. This compound has been tested in vitro against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
3. Anticonvulsant Properties
The anticonvulsant effects of phthalazine derivatives have been documented, with some studies indicating that compounds similar to this compound can modulate neurotransmitter systems involved in seizure activity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various phthalazine derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Case Study 2: Antitumor Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that this compound significantly reduced cell viability by inducing apoptosis via the caspase pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Caspase activation |
Q & A
Q. Table 1: Synthesis Methods Comparison
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Base-mediated coupling | Chloroacetonitrile, K⁺-t-BuO⁻ | DMF, 25°C, 0.5h | High | |
| Phthalic anhydride route | Phthalic anhydride, hydrazine | Reflux, inert atmosphere | Moderate |
Basic: What spectroscopic and crystallographic techniques are used for characterization?
- NMR/IR : Assigns functional groups (e.g., ester C=O at ~1732 cm⁻¹, phthalazinone N-H stretches) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and confirming stereochemistry. SHELXL is preferred for small-molecule refinement .
- Mass spectrometry : Validates molecular weight (e.g., 271.27 g/mol via ESI-MS) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Catalyst/base selection : Potassium tert-butylate improves nucleophilic substitution efficiency .
- Temperature control : Ambient conditions minimize decomposition, while reflux may accelerate steps in alternative routes .
Example : Adjusting reaction time from 0.5h to 2h increased yield by 12% in scaled-up trials .
Advanced: How are contradictions in biological activity data resolved across studies?
Discrepancies arise from assay variability (e.g., bacterial strain differences) or structural analogs. Strategies include:
- Dose-response validation : Testing compounds at multiple concentrations (e.g., MIC ranges: 0.08–5.05 μM for antitubercular activity) .
- Comparative studies : Evaluating analogs (e.g., 4-chlorobenzyl vs. methylbenzyl substitutions) to isolate substituent effects .
Q. Table 2: Biological Activity of Phthalazine Derivatives
| Compound | Target | Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|
| 9a (4-bromo-2-fluorobenzyl) | M. tuberculosis | 0.08 μM | |
| N-(4-chlorobenzyl) analog | Kinases | IC₅₀ = 1.2 μM |
Advanced: How do substitution patterns on the phthalazine core influence bioactivity?
- Electron-withdrawing groups (e.g., -Cl, -F) enhance antitubercular activity by improving target binding (e.g., isocitrate lyase inhibition) .
- Benzyl substituents modulate lipophilicity, affecting membrane permeability. For example, 4-chlorobenzyl increases logP by 0.5 compared to methylbenzyl .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., M. tuberculosis isocitrate lyase) .
- DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Basic: What impurities arise during synthesis, and how are they identified?
Common impurities include:
- Unreacted intermediates : Detected via HPLC (retention time shifts).
- Oxidation byproducts (e.g., carboxylic acids): Identified by IR (C=O at ~1680 cm⁻¹) .
Purification : Column chromatography or recrystallization removes >95% impurities .
Advanced: How is X-ray crystallography applied to resolve stereochemical uncertainties?
- SHELX refinement : Processes diffraction data to assign absolute configuration. SHELXL handles twinning in high-symmetry crystals .
- Case study : Ethyl 2-(4-chloro-2-oxo-benzothiazol-3-yl)acetate’s structure was resolved to 0.8 Å resolution, confirming planar phthalazine rings .
Advanced: What strategies assess the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
